molecular formula C12H26N2O B13081041 Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine

Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine

Cat. No.: B13081041
M. Wt: 214.35 g/mol
InChI Key: SXUCXWPDDGONGB-UHFFFAOYSA-N
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Description

Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine is a tertiary amine with the molecular formula C₁₂H₂₆N₂O. This compound is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a methyloxolan ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine typically involves the reaction of diethylamine with a suitable propyl halide, followed by the introduction of the methyloxolan group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl(propyl)amine: Similar structure but lacks the methyloxolan group.

    N,N-Diethyl-3-(trimethoxysilyl)propylamine: Contains a trimethoxysilyl group instead of the methyloxolan group.

Uniqueness

Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine is unique due to the presence of the methyloxolan ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N',N'-diethyl-N-(2-methyloxolan-3-yl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2O/c1-4-14(5-2)9-6-8-13-12-7-10-15-11(12)3/h11-13H,4-10H2,1-3H3

InChI Key

SXUCXWPDDGONGB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCOC1C

Origin of Product

United States

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